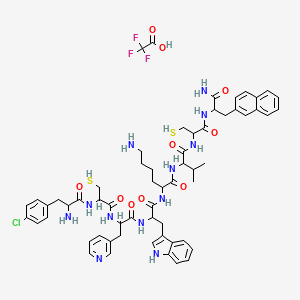

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA

Beschreibung

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA is a synthetic peptide featuring a non-natural sequence with multiple modified amino acid residues. Key structural attributes include:

- DL-Phe(4-Cl): A phenylalanine residue substituted with a chlorine atom at the 4-position of the aromatic ring, synthesized in racemic (DL) form.

- DL-Cys: Cysteine residues, which may facilitate disulfide bridge formation, enhancing structural stability.

- DL-Trp: Tryptophan, contributing hydrophobic and π-π stacking interactions.

- DL-Lys: Lysine, providing a positively charged side chain under physiological conditions.

- DL-Val: Valine, adding hydrophobicity and conformational rigidity.

- DL-2Nal: 2-Naphthylalanine, a bulky aromatic residue for enhanced binding affinity.

- TFA counterion: Trifluoroacetate, commonly used in peptide purification to improve solubility and stability .

Eigenschaften

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H71ClN12O8S2.C2HF3O2/c1-33(2)50(58(79)70-49(32-81)56(77)66-45(51(62)72)26-35-16-19-37-11-3-4-12-38(37)24-35)71-53(74)44(15-7-8-22-60)65-55(76)47(28-39-30-64-43-14-6-5-13-41(39)43)68-54(75)46(27-36-10-9-23-63-29-36)67-57(78)48(31-80)69-52(73)42(61)25-34-17-20-40(59)21-18-34;3-2(4,5)1(6)7/h3-6,9-14,16-21,23-24,29-30,33,42,44-50,64,80-81H,7-8,15,22,25-28,31-32,60-61H2,1-2H3,(H2,62,72)(H,65,76)(H,66,77)(H,67,78)(H,68,75)(H,69,73)(H,70,79)(H,71,74);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGBKPNRQBRNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CS)NC(=O)C(CC6=CC=C(C=C6)Cl)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H72ClF3N12O10S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1277.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Cysteinreste können durch Oxidation Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können zu freien Thiolen reduziert werden.

Substitution: Die Chlorogruppe am Phenylalaninrest kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können verwendet werden, um Cysteinreste zu oxidieren.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen mit der Chlorogruppe reagieren.

Hauptprodukte

Disulfidbrücken: Bildung von intramolekularen oder intermolekularen Disulfidbrücken.

Substituierte Derivate: Produkte, bei denen die Chlorogruppe durch andere funktionelle Gruppen ersetzt wird.

Wissenschaftliche Forschungsanwendungen

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um die Peptidsynthese und -modifikation zu untersuchen.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. Enzyminhibition oder Rezeptorbindung.

Medizin: Auf therapeutische Anwendungen untersucht, darunter als potenzieller Medikamentenkandidat oder als diagnostisches Werkzeug.

Industrie: Bei der Entwicklung neuer Materialien oder als Bestandteil in biochemischen Assays eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA hängt von seiner Interaktion mit spezifischen molekularen Zielstrukturen ab. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann die Aktivität dieser Zielstrukturen durch Bindung, Inhibition oder Aktivierung modulieren, was zu verschiedenen biologischen Effekten führt. Die beteiligten Pfade können Signaltransduktion, Stoffwechselregulation oder Genexpression umfassen.

Analyse Chemischer Reaktionen

Types of Reactions

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: The chloro group on the phenylalanine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the chloro group under basic conditions.

Major Products

Disulfide Bonds: Formation of intramolecular or intermolecular disulfide bonds.

Substituted Derivatives: Products where the chloro group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA: has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for therapeutic applications, including as a potential drug candidate or diagnostic tool.

Industry: Utilized in the development of new materials or as a component in biochemical assays.

Wirkmechanismus

The mechanism of action of H-DL-Phe(4-Cl)-DL-Cys-DL-3Pal-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-2Nal-NH2.TFA depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Cysteine-Containing Peptides

The dual DL-Cys residues in the target peptide contrast with peptides lacking disulfide-capable residues. For instance, linear peptides without cysteine show reduced stability in physiological conditions, whereas disulfide bridges in somatostatin analogs (e.g., octreotide) enhance protease resistance and half-life .

Aromatic and Heteroaromatic Residues

- DL-3Pal : The pyridyl group in 3Pal may mimic natural ligands in receptor binding, similar to quinazoline-based chalcones where heteroaromatic moieties (e.g., 6-Me) improve bioactivity .

- DL-2Nal : Compared to phenylalanine, 2Nal’s bulkier side chain increases hydrophobic interactions, akin to modifications in opioid peptides (e.g., naloxone) that enhance receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.